molecular formula C23H22N2O2S B4063959 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-propoxybenzamide

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-propoxybenzamide

Cat. No. B4063959
M. Wt: 390.5 g/mol
InChI Key: YAMCTXIRNYVWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-propoxybenzamide, also known as DAPH-3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DAPH-3 is a small molecule inhibitor that selectively targets the proteasome-associated deubiquitinase (DUB) activity, making it a valuable tool for studying the role of DUBs in various biological processes.

Scientific Research Applications

High Sensitive Biosensors

Research involving complex benzamide derivatives has led to the development of high-sensitive biosensors. For instance, a study described the creation of a biosensor based on FePt/CNTs nanocomposite modified with a related benzamide compound for the electrocatalytic determination of biomolecules like glutathione and piroxicam. This biosensor exhibited potent electron mediating behavior, showcasing the potential of benzamide derivatives in enhancing biosensor capabilities for detecting a wide range of substances with high sensitivity and specificity (Karimi-Maleh et al., 2014).

Electrochemical Sensors

Another application is in the development of electrochemical sensors for the simultaneous determination of various compounds. A study utilized a carbon nanotubes paste electrode modified with a benzamide derivative for the voltammetric determination of ascorbic acid, acetaminophen, and tryptophan. This modification enabled the sensor to individually and simultaneously determine these compounds with high precision, demonstrating the role of such compounds in improving the performance of electrochemical sensors (Ensafi et al., 2012).

Pharmaceutical Analysis

Benzamide derivatives have also been applied in pharmaceutical analysis. For example, a modified electrode based on a benzamide derivative was successfully used to detect N-acetylcysteine and acetaminophen in various samples, including human urine, tablets, and serum. This showcases the compound's potential in the development of pharmaceutical analytical methods for the accurate determination of drug components and metabolites in complex biological matrices (Ensafi et al., 2011).

Photocatalytic Degradation

In environmental science, related compounds have been used to enhance the efficiency of photocatalytic degradation processes. A study investigated the use of titanium dioxide loaded on adsorbent supports modified with benzamide derivatives for the degradation of environmental pollutants. The presence of such compounds facilitated the concentration of pollutants on the catalyst surface, leading to enhanced degradation rates and reduced concentrations of harmful intermediates in the solution (Torimoto et al., 1996).

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-2-13-27-18-7-3-6-17(14-18)22(26)25-23(28)24-20-12-11-16-10-9-15-5-4-8-19(20)21(15)16/h3-8,11-12,14H,2,9-10,13H2,1H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMCTXIRNYVWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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